

Physical and chemical properties of 4-Bromo-6-fluoro-1H-indazole

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Compound of Interest

Compound Name: 4-Bromo-6-fluoro-1H-indazole

Cat. No.: B1292545

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An In-depth Technical Guide to 4-Bromo-6-fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **4-Bromo-6-fluoro-1H-indazole** (CAS No. 885520-35-4). This heterocyclic compound is a key intermediate in the synthesis of advanced pharmaceutical agents, most notably as a precursor to inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator in the T-cell receptor signaling pathway. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis (adapted from related compounds due to a lack of a specific published protocol for the title compound), and a visualization of its role in modulating the HPK1 signaling cascade.

Physicochemical Properties

4-Bromo-6-fluoro-1H-indazole is an off-white to yellow solid.^[1] While a specific melting point is not definitively available in the reviewed literature, its other known physical and chemical properties are summarized below.

Property	Value	Source
CAS Number	885520-35-4	[2] [3] [4]
Molecular Formula	C ₇ H ₄ BrFN ₂	[3] [4]
Molecular Weight	215.02 g/mol	[4]
Appearance	Off-white to yellow solid	[1]
Boiling Point (Predicted)	331.3 °C at 760 mmHg	[3] [5]
Flash Point (Predicted)	154.1 °C	[3] [5]
Density (Predicted)	1.861 g/cm ³	[5]
Purity (Typical)	95-99% (by HPLC)	[1] [4]

Spectral Data

Detailed spectral data for **4-Bromo-6-fluoro-1H-indazole** is not widely published. However, a certificate of analysis confirms that its ¹H NMR spectrum is consistent with its structure.[\[1\]](#) For reference, the typical spectral characteristics of indazole derivatives are provided.

Spectroscopy Type	Expected Characteristics
^1H NMR	Aromatic protons in the range of 7.0-8.5 ppm, with splitting patterns influenced by the bromine and fluorine substituents. The N-H proton would appear as a broad singlet at a downfield chemical shift.
^{13}C NMR	Aromatic carbons would appear in the range of 110-150 ppm. The carbon atoms attached to bromine and fluorine would show characteristic chemical shifts and coupling (in the case of fluorine).
IR Spectroscopy	Characteristic peaks for N-H stretching (around 3100-3300 cm^{-1}), C=C and C=N stretching in the aromatic region (1400-1600 cm^{-1}), and C-Br and C-F stretching at lower wavenumbers.
Mass Spectrometry	The molecular ion peak would be observed at m/z corresponding to the molecular weight (215.02), with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity).

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-Bromo-6-fluoro-1H-indazole** is not readily available in the peer-reviewed literature. Therefore, the following protocol is adapted from the synthesis of a structurally similar compound, 5-bromo-4-fluoro-1H-indazole, as described in patent CN110452177A.^[6] Researchers should consider this a representative procedure that may require optimization.

Synthesis of 4-Bromo-6-fluoro-1H-indazole (Adapted Protocol)

This synthesis is a multi-step process starting from a substituted aniline.

Step 1: Bromination of 3-Fluoro-5-methylaniline

- Dissolve 3-fluoro-5-methylaniline in acetonitrile.
- Cool the solution to between -10 and 10 °C.
- Slowly add N-bromosuccinimide (NBS) and allow the reaction to proceed for 1-2 hours.
- Upon completion (monitored by TLC), quench the reaction with sodium bisulfite solution.
- Extract the product with an organic solvent and purify to obtain the brominated aniline intermediate.

Step 2: Diazotization and Cyclization

- Dissolve the brominated aniline from Step 1 in toluene.
- Heat the solution to 90-98 °C and add diethyl ether, followed by acetic acid.
- Maintain the temperature between 80-130 °C and add isoamyl nitrite.
- Allow the reaction to proceed for 3-4 hours to form the N-acetylated indazole intermediate.

Step 3: Deprotection

- Add the N-acetylated indazole from Step 2 to a mixture of methanol and water.
- Add an inorganic base (e.g., sodium hydroxide) and stir at room temperature for 12-14 hours.
- Upon completion, the product, **4-Bromo-6-fluoro-1H-indazole**, can be isolated by filtration and purified by recrystallization or column chromatography.

Quality Control and Analysis (General Protocol)

High-Performance Liquid Chromatography (HPLC)

A general HPLC method for purity analysis of bromo-fluoro-indazole derivatives can be established using a C18 reverse-phase column.

- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Detection: UV at an appropriate wavelength (e.g., 254 nm).
- Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable organic solvent.

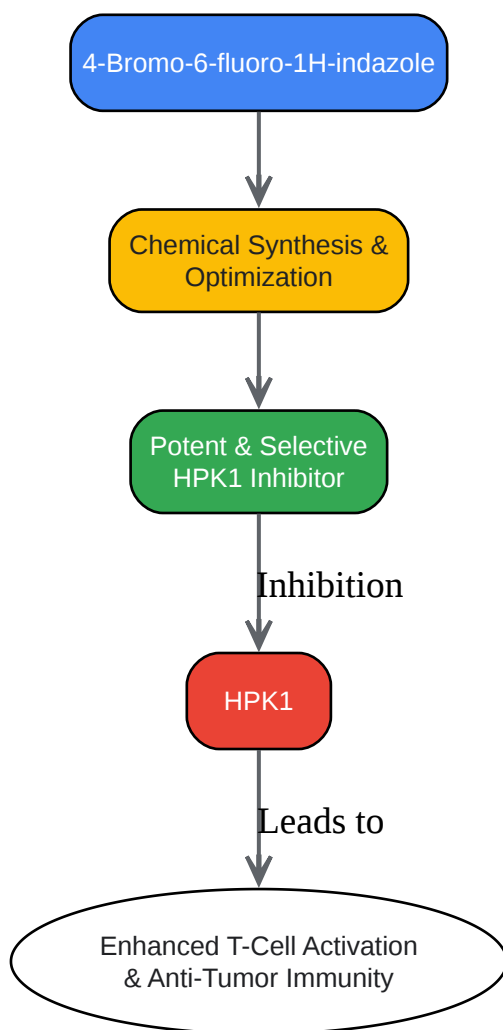
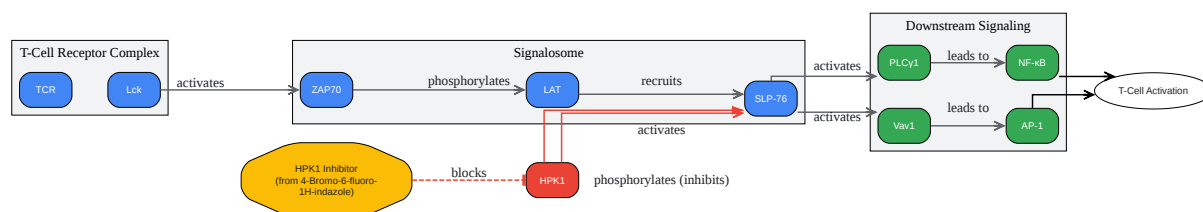
This method would be used to determine the purity of the synthesized **4-Bromo-6-fluoro-1H-indazole**.

Biological Activity and Signaling Pathway

4-Bromo-6-fluoro-1H-indazole is a crucial building block for the synthesis of inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a negative regulator of the T-cell receptor (TCR) signaling pathway, which is essential for T-cell activation and the adaptive immune response.

HPK1 Signaling Pathway

Upon engagement of the T-cell receptor with an antigen-presenting cell, a signaling cascade is initiated. HPK1 is activated downstream of the TCR and acts to dampen the signal, preventing excessive T-cell activation. It achieves this by phosphorylating key adaptor proteins, such as SLP-76, leading to their ubiquitination and degradation. This attenuates the downstream signaling that leads to the activation of transcription factors like NF- κ B and AP-1, which are crucial for T-cell proliferation and cytokine production.



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